molecular formula C9H16FNO2 B1292804 Tert-butyl 3-fluoropyrrolidine-1-carboxylate CAS No. 518063-52-0

Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Cat. No. B1292804
M. Wt: 189.23 g/mol
InChI Key: SUECTKVSIDXQQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl carboxylate derivatives is well-documented in the provided papers. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involves a condensation reaction between carbamimide and 3-fluorobenzoic acid . Another example is the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction . Additionally, the economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid is optimized for industrial preparation .

Molecular Structure Analysis

The molecular structures of tert-butyl carboxylate derivatives are characterized using various spectroscopic methods and X-ray diffraction studies. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data, showing it crystallizes in the monoclinic crystal system . The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate's structure was determined via single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure .

Chemical Reactions Analysis

The tert-butyl carboxylate derivatives participate in various chemical reactions. For instance, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of biologically active compounds like crizotinib . Schiff base compounds synthesized from tert-butyl 4-oxopiperidine-1-carboxylate are characterized and analyzed for their potential intramolecular hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carboxylate derivatives are explored through spectroscopic evidence, crystallography, and computational methods like DFT. The crystal structure, molecular electrostatic potential, and frontier molecular orbitals of these compounds are studied to understand their physicochemical properties . The stability and reactivity of these compounds are also of interest, as seen in the discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, which exhibits high thermal stability and resistance to aqueous hydrolysis .

Scientific Research Applications

  • Synthon for Medicinal Chemistry : Tert-butyl 3-fluoropyrrolidine-1-carboxylate derivatives are valuable in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, similar to Tert-butyl 3-fluoropyrrolidine-1-carboxylate, have been synthesized and converted into various useful intermediates like amides, Weinreb amides, esters, and carbonitriles, demonstrating their versatility in drug development (Singh & Umemoto, 2011).

  • Antibacterial Agent Synthesis : Derivatives of tert-butyl 3-fluoropyrrolidine-1-carboxylate, specifically the 7-substituted 1-tert-butyl 6-fluoroquinolone-3-carboxylic acids and naphthyridine-3-carboxylic acids, have been synthesized and shown to possess significant antibacterial properties. These compounds, due to their structural diversity, offer a broad spectrum of microbiological activity, low toxicity, and favorable pharmacokinetic profiles, making them potential candidates for clinical evaluation in treating bacterial infections (Bouzard et al., 1989).

  • Stereochemistry and Synthesis : The absolute configuration of related compounds, like N-CBZ-3-fluoropyrrolidine-3-methanol, has been determined using techniques like vibrational circular dichroism. This is crucial for understanding the stereochemistry, which is significant in designing pharmaceuticals. Further, methods have been developed for synthesizing enantiomerically pure compounds, highlighting the importance of tert-butyl 3-fluoropyrrolidine-1-carboxylate derivatives in creating stereoselective drugs (Procopiou et al., 2016).

  • Novel Protecting Groups in Synthesis : Tert-butyl 3-fluoropyrrolidine-1-carboxylate and its analogs have been explored as novel protecting groups in fluorous synthesis. Their efficiency in protecting and immobilizing carboxylic acids demonstrates their potential in simplifying and improving the efficiency of synthetic processes (Pardo et al., 2001).

  • Chiral Auxiliary and Building Block : Tert-butyl 3-fluoropyrrolidine-1-carboxylate derivatives have been used as chiral auxiliaries and building blocks in peptide synthesis. These compounds allow for the creation of stereochemically complex molecules, vital for the development of biologically active compounds (Studer, Hintermann, & Seebach, 1995).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It is recommended to avoid breathing dust, fumes, gas, mist, vapors, or spray . Protective clothing, gloves, and eye protection should be worn .

properties

IUPAC Name

tert-butyl 3-fluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUECTKVSIDXQQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648399
Record name tert-Butyl 3-fluoropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-fluoropyrrolidine-1-carboxylate

CAS RN

518063-52-0
Record name tert-Butyl 3-fluoropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-fluoropyrrolidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

A −70° C. solution of (R)-(−)-3-Hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester (5 g, 26.7 mmol) in anhydrous EtOAc (250 mL) was treated dropwise with DAST (4.6 mL, 1.3 equiv.) and stirred for 1.5 h. The reaction was allowed to warm to room temperature over a period of 3 h. The reaction mixture was poured into ice cold saturated aqueous sodium bicarbonate solution (300 mL). The EtOAc layer was separated and washed with additional saturated aqueous sodium bicarbonate solution (2×300 mL) and then with brine (300 mL). The organics were dried over anhydrous Na2SO4, filtered and evaporated in vacuo. The crude residue was purified by silica gel chromatography (Hexanes to 1:9 EtOAc:Hexanes, gradient eluant) to yield 3-Fluoro-pyrrolidine-1-carboxylic acid tert-butyl ester as an oil (1.7 g).
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250 mL
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ice
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300 mL
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GH Lovett - 2021 - search.proquest.com
The development of innovative catalytic methods has given rise to unprecedented synthetic organic transformations, which facilitate the assembly of complex molecular architectures. …
Number of citations: 0 search.proquest.com

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